3,5-Dihydro-4H-pyrazole-4-thione, 3,5-tetramethyl-
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Overview
Description
3,5-Dihydro-4H-pyrazole-4-thione, 3,5-tetramethyl-: is a heterocyclic compound with the molecular formula C₇H₁₂N₂S and a molecular weight of 156.249 . This compound is part of the pyrazole family, which is known for its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydro-4H-pyrazole-4-thione, 3,5-tetramethyl- can be achieved through various methods. One common approach involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the presence of nitric acid and iron(III) ions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydro-4H-pyrazole-4-thione, 3,5-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents can be used to oxidize pyrazoline intermediates to form pyrazoles.
Reduction: Hydrogenation reactions can be employed to reduce the compound under mild conditions.
Substitution: N-arylation reactions using aryl halides and copper powder as a catalyst are common.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic structures .
Biology and Medicine: Pyrazole derivatives, including 3,5-Dihydro-4H-pyrazole-4-thione, 3,5-tetramethyl-, have shown potential in various biological activities such as antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
Comparison with Similar Compounds
Comparison: Compared to other similar compounds, 3,5-Dihydro-4H-pyrazole-4-thione, 3,5-tetramethyl- is unique due to its specific substitution pattern and the presence of a thione group. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
CAS No. |
65927-08-4 |
---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
3,3,5,5-tetramethylpyrazole-4-thione |
InChI |
InChI=1S/C7H12N2S/c1-6(2)5(10)7(3,4)9-8-6/h1-4H3 |
InChI Key |
RUMPSEDYQGPNDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)C(N=N1)(C)C)C |
Origin of Product |
United States |
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